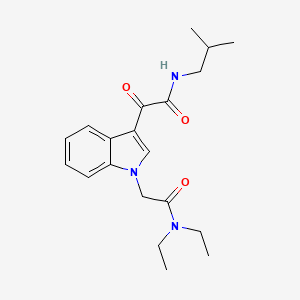

2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide

Description

Propriétés

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylpropyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3/c1-5-22(6-2)18(24)13-23-12-16(15-9-7-8-10-17(15)23)19(25)20(26)21-11-14(3)4/h7-10,12,14H,5-6,11,13H2,1-4H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMKQYWACBCFDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-isobutyl-2-oxoacetamide is a member of the indole derivative class, known for its diverse biological activities, particularly in medicinal chemistry and drug development. Its unique structural features suggest potential therapeutic applications, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 430.52 g/mol. The compound features an indole moiety, a diethylamino side chain, and an isobutyl group attached to an acetamide functionality. This structural complexity may enhance its biological activity compared to simpler analogs.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 430.52 g/mol |

| CAS Number | 894002-79-0 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory processes and cancer progression. The mechanism may involve the inhibition of enzymes that play crucial roles in inflammatory pathways or modulation of receptor activity that influences cell signaling.

Anti-inflammatory Effects

Recent studies have highlighted the potential anti-inflammatory properties of indole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that the compound may exert protective effects against acute inflammatory diseases.

Anticancer Properties

Indole derivatives are also recognized for their anticancer activities. Research indicates that certain indole-based compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The potential for this compound to inhibit tumor growth warrants further investigation.

Study 1: Inhibition of Inflammatory Cytokines

A study evaluated the effect of various indole derivatives on LPS-stimulated RAW264.7 macrophages. The results indicated that compounds with similar structures to this compound effectively reduced TNF-α and IL-6 levels, demonstrating potential as anti-inflammatory agents .

Study 2: Antitumor Activity

In another study, a series of indole derivatives were tested for their cytotoxic effects against different cancer cell lines. The results showed that certain compounds led to significant cell death in cancer cells, suggesting that modifications in the indole structure could enhance anticancer activity .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Activity: Adamantane Derivatives: Bulky adamantane groups (e.g., in Compound 5r) enhance anticancer activity by promoting apoptosis via caspase-8 activation . Fluorinated Derivatives: Fluorination (e.g., compound 8 in ) improves cannabinoid receptor subtype 2 (CB2) selectivity (Ki = 6.2 nM), likely due to increased electronegativity and binding pocket compatibility . Diethylaminoethyl vs. Isobutyl: The target compound’s diethylaminoethyl group may enhance solubility compared to adamantane derivatives, while the isobutyl substituent could influence metabolic stability and target engagement.

Mechanistic Insights :

- Apoptosis induction in HepG2 cells by adamantane-based analogs involves PARP cleavage and caspase-8 activation, bypassing caspase-9 .

- CB2-selective ligands (e.g., fluorinated oxoacetamides) highlight the role of indole substituents in receptor subtype specificity .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

- The target compound’s diethylamino group may balance lipophilicity and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.